N-Isopropyl-2-phenylquinolin-4-amine
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Overview
Description
N-Isopropyl-2-phenylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-phenylquinolin-4-amine typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration . One common method is the Combes/Conrad–Limpach reaction, which involves heating the intermediate enamine in a strong acid . Another method includes the direct lactamization of o-alkenylanilines using a substoichiometric amount of Cu(OAc)2 and air as the terminal oxidant, with Pd(OAc)2 as a catalyst and CO as a carbonyl source .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-phenylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-Isopropyl-2-phenylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Shares a similar quinoline structure but lacks the isopropyl group.
4-Aminoquinoline: Contains an amino group at the 4-position but differs in the substitution pattern.
N-Isopropylquinoline: Similar in having the isopropyl group but lacks the phenyl group at the 2-position
Uniqueness
N-Isopropyl-2-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
128924-99-2 |
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Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C18H18N2/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18/h3-13H,1-2H3,(H,19,20) |
InChI Key |
LMTXKFFRXGLJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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